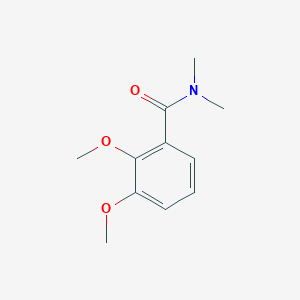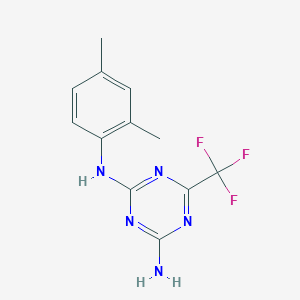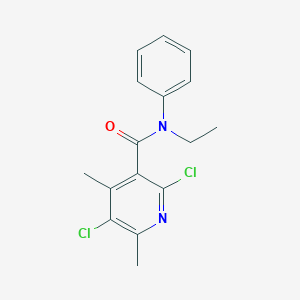![molecular formula C18H18N4O3 B5856473 2-{4-[(cyclopropylcarbonyl)amino]benzoyl}-N-phenylhydrazinecarboxamide](/img/structure/B5856473.png)
2-{4-[(cyclopropylcarbonyl)amino]benzoyl}-N-phenylhydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[(cyclopropylcarbonyl)amino]benzoyl}-N-phenylhydrazinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CPI-613, and it has been found to exhibit promising results in the treatment of cancer, metabolic disorders, and other diseases.
作用機序
CPI-613 works by inhibiting the TCA cycle in the mitochondria of cells. The TCA cycle is responsible for the production of energy in cells, and the inhibition of this cycle leads to the disruption of energy production, ultimately leading to cell death. CPI-613 targets the TCA cycle by inhibiting two enzymes, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, which are involved in the TCA cycle.
Biochemical and Physiological Effects:
CPI-613 has been found to exhibit significant biochemical and physiological effects. In cancer cells, CPI-613 has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In metabolic disorders, CPI-613 has been found to regulate glucose metabolism, reduce insulin resistance, and improve lipid metabolism. Additionally, CPI-613 has been found to exhibit neuroprotective effects in neurodegenerative diseases.
実験室実験の利点と制限
CPI-613 has several advantages for lab experiments. It is a potent inhibitor of the TCA cycle and exhibits significant antitumor activity. Additionally, CPI-613 has been found to exhibit promising results in the treatment of metabolic disorders and neurodegenerative diseases. However, the synthesis of CPI-613 is a complex process that requires expertise in organic chemistry. Additionally, the exact mechanism of action of CPI-613 is not fully understood, which limits its potential applications.
将来の方向性
There are several future directions for the research on CPI-613. One potential direction is the development of more efficient synthesis methods for CPI-613. Additionally, further research is needed to fully understand the mechanism of action of CPI-613 and its potential applications in the treatment of various diseases. Another potential direction is the development of CPI-613 derivatives with improved potency and selectivity. Overall, CPI-613 has significant potential for the development of new therapies for cancer, metabolic disorders, and neurodegenerative diseases.
合成法
The synthesis of CPI-613 involves the reaction of 2-chloro-N-phenylacetamide with hydrazine hydrate to form 2-hydrazino-N-phenylacetamide. This compound is then reacted with 4-(cyclopropylcarbonyl)aniline to form the final product, 2-{4-[(cyclopropylcarbonyl)amino]benzoyl}-N-phenylhydrazinecarboxamide. The synthesis of CPI-613 is a complex process and requires expertise in organic chemistry.
科学的研究の応用
CPI-613 has been extensively studied for its potential applications in various fields of scientific research. In cancer research, CPI-613 has been found to exhibit significant antitumor activity by targeting the mitochondrial tricarboxylic acid (TCA) cycle. CPI-613 has also been found to exhibit promising results in the treatment of metabolic disorders such as diabetes and obesity by regulating the TCA cycle. Additionally, CPI-613 has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-[4-[(phenylcarbamoylamino)carbamoyl]phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c23-16(12-6-7-12)19-15-10-8-13(9-11-15)17(24)21-22-18(25)20-14-4-2-1-3-5-14/h1-5,8-12H,6-7H2,(H,19,23)(H,21,24)(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOGQNLEMMIPRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NNC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-chlorobenzyl)thio]-4-ethyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B5856394.png)

![N'-[2-(1-naphthyl)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5856402.png)
![4-[4-(acetylamino)phenoxy]phthalic acid](/img/structure/B5856426.png)


![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5856443.png)
![4-fluoro-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide](/img/structure/B5856453.png)

![7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5856466.png)
![7-[(2,4-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5856480.png)
![2-(2-methoxyphenyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide](/img/structure/B5856483.png)
![N-{[1-(cyclohexylcarbonyl)-4-piperidinyl]methyl}cyclohexanecarboxamide](/img/structure/B5856490.png)